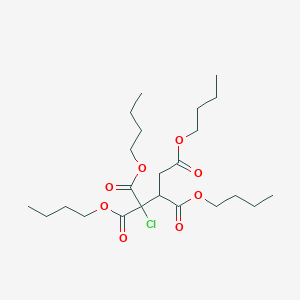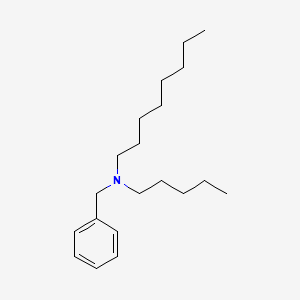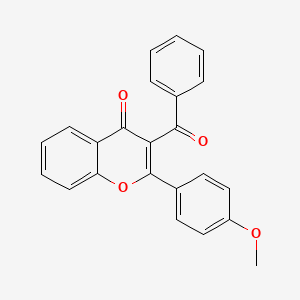
3-Benzoyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and benzoylation. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The final product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and transcription factors that regulate cell growth and survival pathways.
類似化合物との比較
3-Benzoylflavanone: Shares a similar core structure but lacks the methoxy group.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but without the benzoyl group.
4H-Chromen-4-one derivatives: A broad class of compounds with varying substituents.
Uniqueness: 3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both benzoyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent, particularly in anticancer research.
特性
CAS番号 |
66033-67-8 |
|---|---|
分子式 |
C23H16O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
3-benzoyl-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H16O4/c1-26-17-13-11-16(12-14-17)23-20(21(24)15-7-3-2-4-8-15)22(25)18-9-5-6-10-19(18)27-23/h2-14H,1H3 |
InChIキー |
MJOXNGBSTFZXLC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
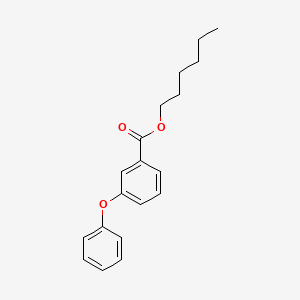


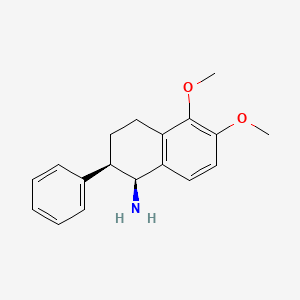
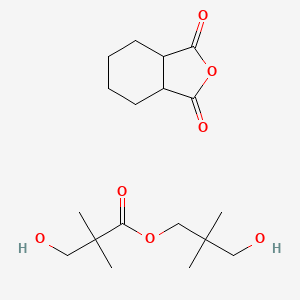
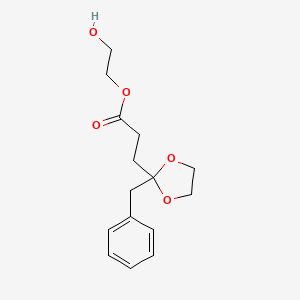
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
